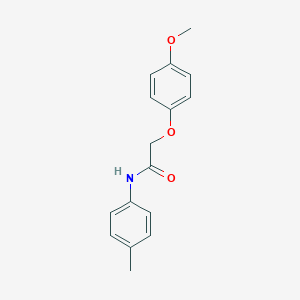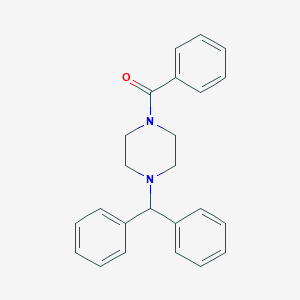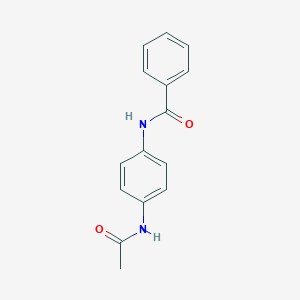
N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery. This compound, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells.
作用机制
N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide acts as a selective inhibitor of BTK, a cytoplasmic tyrosine kinase that is essential for the development and activation of B cells and other immune cells. BTK plays a crucial role in the signaling pathways that regulate the activation, proliferation, and survival of B cells. By inhibiting BTK, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide can suppress the activation of B cells and other immune cells, leading to the suppression of autoimmune and inflammatory responses.
生化和生理效应
In preclinical studies, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide has been shown to inhibit BTK and suppress the activation of B cells and other immune cells. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells. The compound has also been shown to reduce the levels of autoantibodies and immune complexes, which are associated with autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. The compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is its limited solubility, which can make it difficult to formulate for oral administration.
未来方向
For research could include:
1. Clinical trials to evaluate the safety and efficacy of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide in the treatment of autoimmune and inflammatory diseases.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of new formulations to improve the solubility and bioavailability of the compound.
4. Investigation of the potential application of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide in the treatment of other diseases, such as cancer and viral infections.
Conclusion
In conclusion, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a compound that has shown promising results in preclinical studies for its potential application in the treatment of autoimmune and inflammatory diseases. The compound acts as a selective inhibitor of BTK, suppressing the activation of B cells and other immune cells. While there are some limitations to the compound, further research is needed to fully understand its potential therapeutic benefits and to optimize its synthesis and formulation.
合成方法
The synthesis of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a multi-step process that involves the reaction of various reagents and solvents. The synthesis method was first reported in a patent filed by Takeda Pharmaceutical Company Limited in 2011. The patent describes the synthesis of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide using a series of chemical reactions, including the condensation of 4-tert-butylbenzaldehyde and 2-furylacetaldehyde, followed by the reduction of the resulting imine with sodium borohydride and the subsequent acylation of the amine with benzoyl chloride.
科学研究应用
N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide has been extensively studied for its potential application in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit BTK and suppress the activation of B cells and other immune cells.
属性
产品名称 |
N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide |
|---|---|
分子式 |
C23H25NO2 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H25NO2/c1-23(2,3)20-13-11-18(12-14-20)16-24(17-21-10-7-15-26-21)22(25)19-8-5-4-6-9-19/h4-15H,16-17H2,1-3H3 |
InChI 键 |
LZLOSCZFUSZHDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
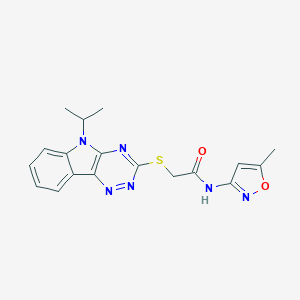
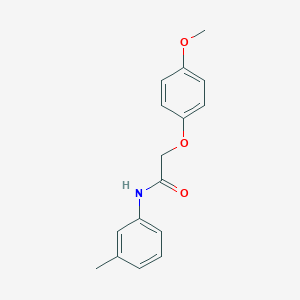
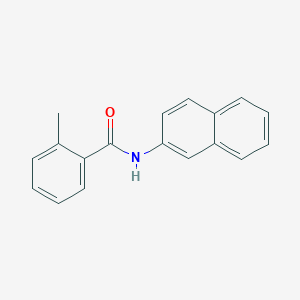
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
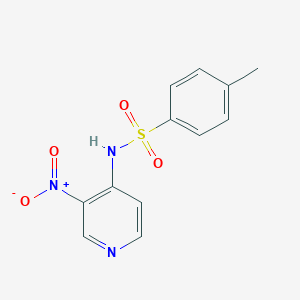
![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
